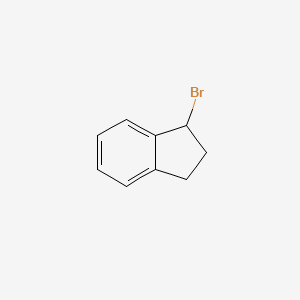
1-bromo-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3-dihydro-1H-indene is an organic compound with the molecular formula C₉H₉Br. It is a colorless liquid with a distinct aromatic odor and is soluble in organic solvents such as ethanol, ether, and dichloromethane . This compound is widely used in organic synthesis as a building block for various chemical reactions and is known for its reactivity due to the presence of both the bromine atom and the indene ring structure.
Mechanism of Action
Target of Action
1-Bromoindan, also known as 1-bromo-2,3-dihydro-1H-indene, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 1-Bromoindan may also interact with various targets.
Mode of Action
Indole derivatives, to which 1-bromoindan belongs, are known to interact with their targets and induce a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Bromoindan may influence multiple biochemical pathways.
Pharmacokinetics
The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that it may have specific storage requirements for maintaining its stability and bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that 1-Bromoindan may have diverse effects at the molecular and cellular levels.
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions may be necessary for maintaining its stability and efficacy.
Preparation Methods
1-Bromo-2,3-dihydro-1H-indene can be synthesized through several methods:
Bromination of Indene: One common method involves the bromination of indene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Cyclization of 3-aryl-2,3-dibromoallylalcohols: Another method involves the acid-induced intramolecular cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols to afford 2,3-dibromo-1H-indene derivatives.
Chemical Reactions Analysis
1-Bromo-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to 2,3-dihydro-1H-indene using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of 1-indanone.
Scientific Research Applications
1-Bromo-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various indene derivatives, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: Indene derivatives have been explored for their potential as retinoic acid receptor α (RARα) agonists, which are used in cancer therapy and prevention.
Material Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-bromo-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMGTUJYIOYCBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450054 |
Source


|
| Record name | 1-Bromoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24373-98-6 |
Source


|
| Record name | 1-Bromoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)
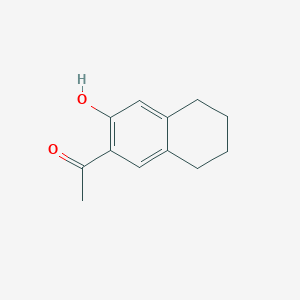

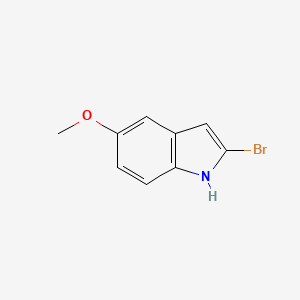
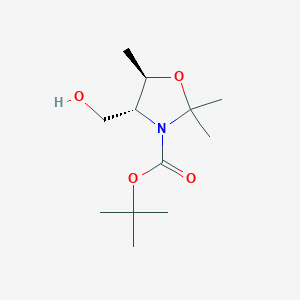
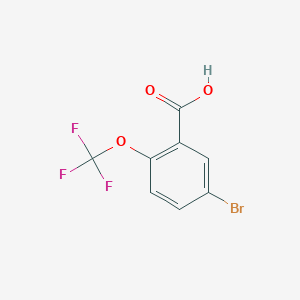
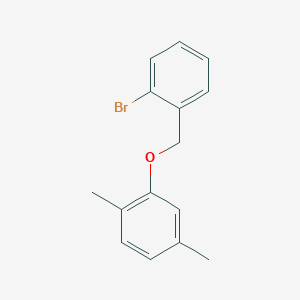

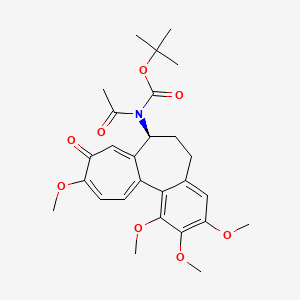

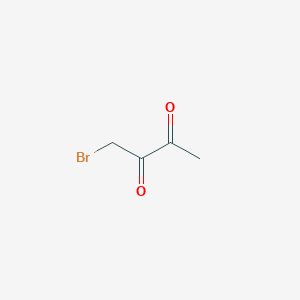

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

